molecular formula C16H28N4O3 B2386506 tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate CAS No. 1909310-15-1

tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate

Cat. No.: B2386506
CAS No.: 1909310-15-1
M. Wt: 324.425
InChI Key: CLSSHGGBDWCHLA-UHFFFAOYSA-N
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Description

tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H28N4O3. This compound is notable for its unique structure, which includes a piperidine ring fused with an imidazolidine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with imidazolidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and imidazolidine derivatives, such as:

Uniqueness

What sets tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 4-(2-oxo-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)20-13-4-7-17-10-12(13)18-14(20)21/h11-13,17H,4-10H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSHGGBDWCHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCNCC3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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